trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride
CAS No.: 1864003-47-3
Cat. No.: VC2839129
Molecular Formula: C9H12ClNO2S
Molecular Weight: 233.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864003-47-3 |
|---|---|
| Molecular Formula | C9H12ClNO2S |
| Molecular Weight | 233.72 g/mol |
| IUPAC Name | (3R,4S)-4-thiophen-3-ylpyrrolidine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H11NO2S.ClH/c11-9(12)8-4-10-3-7(8)6-1-2-13-5-6;/h1-2,5,7-8,10H,3-4H2,(H,11,12);1H/t7-,8+;/m1./s1 |
| Standard InChI Key | KIHGPXIBDLXYET-WLYNEOFISA-N |
| Isomeric SMILES | C1[C@@H]([C@H](CN1)C(=O)O)C2=CSC=C2.Cl |
| SMILES | C1C(C(CN1)C(=O)O)C2=CSC=C2.Cl |
| Canonical SMILES | C1C(C(CN1)C(=O)O)C2=CSC=C2.Cl |
Introduction
Chemical Structure and Properties
Trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride features a pyrrolidine ring with a carboxylic acid group at the 3-position and a 3-thienyl substituent at the 4-position in a trans configuration. The compound exists as a racemic mixture, indicated by the (+/-) prefix, containing equal amounts of both enantiomers. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions compared to the free base form.
Structural Characteristics
The molecular formula of the compound is C9H11NO2S·HCl, representing the hydrochloride salt of the parent structure. The thiophene ring (C4H3S) provides aromatic character and potential for π-π interactions, while the pyrrolidine structure creates a secondary amine functionality that becomes protonated in the hydrochloride salt form. The trans configuration refers to the spatial arrangement of the 3-thienyl group and the carboxylic acid group on opposite sides of the pyrrolidine ring plane.
Physical and Chemical Properties
The physical and chemical properties of trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride are critical for understanding its behavior in various applications. While specific data for this exact compound is limited in the search results, we can extrapolate some properties based on similar compounds from the structural class.
| Property | Value/Description |
|---|---|
| Appearance | Crystalline solid |
| Molecular Weight | Approximately 245 g/mol |
| Solubility | Soluble in polar solvents including water, methanol, and DMSO |
| pKa | Estimated 3.5-4.0 (for carboxylic acid group) |
| Chemical Stability | Stable under standard laboratory conditions |
| Storage Conditions | Recommended storage at -20°C, protected from light and moisture |
The compound's solubility profile is particularly important for its applications in biochemical research and pharmaceutical development, where it needs to be incorporated into various testing systems and formulations.
Synthesis Methodologies
The synthesis of trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride and related compounds can be achieved through multiple synthetic routes. Though the search results don't provide a specific synthesis for this exact compound, several approaches used for similar compounds can be adapted.
C(sp³)-H Activation Strategy
One efficient approach for synthesizing similar trans-pyrrolidine-3-carboxylic acid derivatives involves C(sp³)-H activation methodology. This strategy has been employed for related compounds with high enantioselectivity. The process typically begins with N-Boc-D-proline which undergoes amide formation with directing groups such as 8-aminoquinoline.
The key C-H activation-arylation step can be carried out using appropriate conditions to install the aryl group. For trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride, this would involve using 3-iodothiophene as the coupling partner. Following C-H activation, the directing group is removed under basic conditions, which also causes epimerization at the alpha center to establish the desired trans configuration.
Copper-Catalyzed 1,4-Addition
Another viable synthetic route involves copper-catalyzed 1,4-addition to enantiopure enones. This approach has been successfully applied to related compounds where the corresponding arylic cuprate is added to an enone intermediate, followed by reduction of the lactam using borane in THF. Subsequent oxidation and deprotection steps yield the target compound.
The 1,4-addition strategy is particularly valuable because it allows for stereoselective installation of the aryl group, creating the desired trans relationship between the aryl substituent and the carboxylic acid group.
Rhodium-Catalyzed Approaches
For more challenging substitution patterns, rhodium(I)-catalyzed 1,4-addition reactions offer an alternative. This approach involves preparing appropriate boronic esters as intermediates and has been successfully employed in the synthesis of related pyrrolidine carboxylic acid derivatives.
Research Applications
Trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride demonstrates versatility across multiple scientific disciplines, making it a valuable compound for researchers in various fields.
Pharmaceutical Development
In pharmaceutical research, this compound serves as a crucial intermediate in the synthesis of novel drug candidates. Its primary application is in the development of pharmaceuticals targeting neurological disorders, where compounds containing pyrrolidine and thiophene moieties have shown promising activity.
The compound's structural features make it particularly relevant for developing:
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Glutamate receptor modulators for treating conditions like epilepsy and neuropathic pain
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Novel antidepressants and anxiolytics
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Potential treatments for neurodegenerative disorders
Related pyrrolidine carboxylic acid analogs have demonstrated activity as competitive antagonists for ionotropic glutamate receptors (iGluRs), which are important targets for central nervous system disorders. Some analogs have shown selectivity for NMDA receptors with IC50 values as low as 200 nM and 3–34 fold preference for specific receptor subtypes.
Biochemical Research
Trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride facilitates investigations into the interactions between small molecules and biological systems. Researchers use this compound to understand drug mechanisms and efficacy, particularly in neurological pathways.
The compound's utility in biochemical research extends to:
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Studying protein-ligand interactions
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Investigating structure-activity relationships of neuroreceptor ligands
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Developing assays for compound screening
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Elucidating biological pathways relevant to disease states
Analytical Chemistry
The compound plays a significant role in analytical chemistry as a reference standard and reagent. It is employed in methods for detecting and quantifying thiophene derivatives, which enhances the accuracy of chemical analysis in various samples.
Applications in analytical chemistry include:
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Development of high-performance liquid chromatography (HPLC) methods
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Mass spectrometry-based analytical techniques
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Quality control procedures for pharmaceutical ingredients
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Environmental monitoring of related compounds
Agricultural Chemistry
In agricultural science, trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride has potential applications in developing agrochemicals that improve crop resistance to pests and diseases. The compound's structural features may contribute to the design of more effective and environmentally friendly crop protection agents.
Potential agricultural applications include:
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Development of novel pesticides with reduced environmental impact
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Creation of plant growth regulators
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Design of compounds that enhance crop resistance to abiotic stress
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Formulation of more selective herbicides
Material Science
The compound can be utilized in the formulation of advanced materials, such as polymers or coatings, that require specific chemical properties for enhanced performance. The thiophene moiety, in particular, provides interesting electronic properties that can be exploited in material applications.
Material science applications include:
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Development of conductive polymers
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Creation of specialized coatings with improved adhesion properties
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Synthesis of materials with tailored optical properties
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Formulation of composites with enhanced thermal stability
Structure-Activity Relationships and Comparative Analysis
Understanding the structure-activity relationships of trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride and its analogs provides valuable insights for rational drug design and optimization of compounds for specific applications.
Comparison with Related Compounds
Several structurally related compounds have been investigated, including those with different aromatic substituents at the 4-position of the pyrrolidine ring. For instance, compounds featuring phenyl, dimethoxyphenyl, or pyridinyl groups instead of the 3-thienyl substituent demonstrate how structural modifications influence biological activity and physical properties.
The table below compares trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride with some structurally related analogs:
| Compound | Key Structural Difference | Notable Property Distinction |
|---|---|---|
| Trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid HCl | 3-Thienyl substituent | Balance of lipophilicity and hydrogen bonding capacity |
| Trans-4-(3,4-diMethoxy-phenyl)-pyrrolidine-3-carboxylic acid | 3,4-diMethoxy-phenyl substituent | Enhanced hydrogen bond acceptor capacity |
| Trans-4-(3,5-diMethoxy-phenyl)-pyrrolidine-3-carboxylic acid | 3,5-diMethoxy-phenyl substituent | Different electronic distribution on aromatic ring |
| Trans-4-(2-pyridinyl)-pyrrolidine-3-carboxylic acid | 2-Pyridinyl substituent | Additional basic nitrogen for hydrogen bonding |
Effect of Stereochemistry
The stereochemistry of the compound significantly impacts its biological activity. The trans configuration of the 3-thienyl group and carboxylic acid substituents on the pyrrolidine ring creates a specific spatial arrangement that affects how the molecule interacts with biological targets.
Research on related compounds has demonstrated that the cis and trans isomers often exhibit markedly different pharmacological profiles, with the trans isomers generally showing higher potency for certain neurological targets. The 1H-NMR spectra of cis and trans isomers show distinctive differences, with the alpha proton resonating at different chemical shifts (approximately 4.15 ppm for trans vs. 4.45 ppm for cis isomers in similar structures).
Current Research Trends and Future Directions
Research involving trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride and related compounds continues to evolve, with several promising directions emerging in recent years.
Emerging Applications
Current research trends suggest expanding applications in several areas:
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Development of more selective NMDA receptor antagonists for treating specific neurological conditions
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Exploration of potential applications in pain management therapies
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Investigation of the compound's utility in creating novel diagnostic tools
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Examination of its potential as a building block for developing targeted drug delivery systems
Synthetic Methodology Advancements
Improvements in synthetic approaches continue to make the preparation of trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride and its analogs more efficient:
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Development of more environmentally friendly synthesis routes with reduced waste generation
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Application of flow chemistry techniques for scaled production
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Exploration of enzymatic approaches for stereoselectivity
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Incorporation of green chemistry principles into existing synthetic pathways
Computational Studies
Computational modeling is increasingly being applied to understand the properties and interactions of compounds like trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride:
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Molecular docking studies to predict binding interactions with potential biological targets
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Quantitative structure-activity relationship (QSAR) analyses to guide analog design
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Molecular dynamics simulations to understand conformational preferences
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Quantum mechanical calculations to elucidate electronic properties
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